3-Bromo-2-(difluoromethyl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

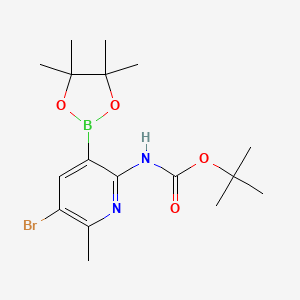

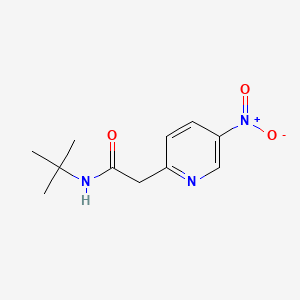

3-Bromo-2-(difluoromethyl)pyridine is a chemical compound with the molecular weight of 208.01 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

Synthesis Analysis

The synthesis of this compound involves mixing pyridine and a hydrobromic acid solution and carrying out a reaction under the action of hydrogen peroxide to produce a crude product . The crude product then undergoes purification to obtain 3-bromopyridine .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C6H4BrF2N . The InChI code for this compound is 1S/C6H4BrF2N/c7-4-2-1-3-10-5(4)6(8)9/h1-3,6H .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a refractive index of n20/D 1.522 and a density of 1.717 g/mL at 25 °C .Applications De Recherche Scientifique

Spectroscopic and Optical Studies

3-Bromo-2-(difluoromethyl)pyridine and its analogs have been a subject of interest in spectroscopic and optical studies. For instance, the spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine, a closely related compound, was conducted using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. The study focused on the optimized geometric structure, vibrational frequencies, and chemical shift values, as well as the non-linear optical (NLO) properties of the compound (Vural & Kara, 2017).

Synthesis and Molecular Structures

The synthesis and molecular structure analysis of pyridine derivatives, including those related to this compound, have been extensively studied. For instance, the synthesis of 2-Trimethylsilyl-, 2-Trimethylgermyl-, and 2-Trimethylstannyl-pyridines from 2-bromo-pyridine through metallation and treatment with various compounds has been reported. These studies contribute to understanding the molecular structure and potential applications of pyridine derivatives (Riedmiller, Jockisch, & Schmidbaur, 1999).

Synthesis Techniques

Research has also focused on the synthesis techniques of pyridine derivatives. For example, the synthesis of 2-(2,4-Difluorophenyl)pyridine was achieved by Suzuki cross-coupling reaction of 2-bromo(or chloro)pyridine, demonstrating the efficiency of this method in pyridine derivative synthesis (Yuqiang, 2011).

Acidic Properties Studies

The acidic properties of pyridine, when adsorbed on silica doped with various cations, have been studied to understand the generation of Brønsted and Lewis acid sites. These studies are crucial in catalysis and material science research (Connell & Dumesic, 1987).

Deprotonative Functionalization

The functionalization of 3-(difluoromethyl)pyridine has been developed via direct deprotonation with a lithiated base and subsequent trapping with various electrophiles, leading to the creation of new silylated compounds and a broader library of 3-(difluoroalkyl)pyridines (Santos et al., 2020).

Safety and Hazards

Propriétés

IUPAC Name |

3-bromo-2-(difluoromethyl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF2N/c7-4-2-1-3-10-5(4)6(8)9/h1-3,6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDRUEFNPMGSINM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10716564 |

Source

|

| Record name | 3-Bromo-2-(difluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1211520-77-2 |

Source

|

| Record name | 3-Bromo-2-(difluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B597726.png)

![4-Bromo-2-(2,6-dichlorophenyl)oxazolo[5,4-c]pyridine](/img/structure/B597731.png)

![4-Oxaspiro[2.3]hexane](/img/structure/B597741.png)